REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:6]([CH3:13])[N:5]=[C:4]([S:14][CH3:15])[N:3]=1.[CH2:16]([N:18](CC)CC)[CH3:17].C(N)C>C1COCC1>[CH2:16]([NH:18][C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:6]([CH3:13])[N:5]=[C:4]([S:14][CH3:15])[N:3]=1)[CH3:17]
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1C(=O)OCC)C)SC
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.81 mol
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This reaction mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
solvents were removed on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
H2O was added
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with ethyl acetate several times
|
Type
|
CUSTOM
|
Details
|
Solvents from the combined organic layers were removed on a rotary evaporator
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC1=NC(=NC(=C1C(=O)OCC)C)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |